

Application Notes and Protocols for [Ala92]-p16 (84-103) Peptide

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Compound of Interest

Compound Name: [Ala92]-p16 (84-103)

Cat. No.: B13393526

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The **[Ala92]-p16 (84-103)** peptide is a synthetic fragment derived from the human p16INK4a tumor suppressor protein. This 20-amino acid peptide encompasses a critical region for the inhibition of cyclin-dependent kinase 4 (CDK4) and CDK6. By mimicking the action of the native p16INK4a protein, this peptide serves as a valuable tool for studying cell cycle regulation, developing potential anti-cancer therapeutics, and investigating the p16INK4a/retinoblastoma (Rb) tumor suppressor pathway. These application notes provide detailed protocols for the reconstitution, handling, and application of the lyophilized **[Ala92]-p16 (84-103)** peptide.

Peptide Specifications

A thorough understanding of the peptide's properties is crucial for its effective use in experimental settings.

Property	Value
Sequence	DAAREGFLATLVVLHRAGAR
Molecular Weight	2123.44 g/mol
Biological Activity	Inhibits CDK4/cyclin D1 with an IC50 of ~1.5 μ M ^[1]
Appearance	White to off-white lyophilized powder
Solubility	Soluble in water up to 2 mg/mL

Reconstitution of Lyophilized Peptide

Proper reconstitution of the lyophilized peptide is critical to ensure its stability and biological activity. The following protocol outlines the recommended procedure.

Materials

- Lyophilized **[Ala92]-p16 (84-103)** peptide vial
- Sterile, nuclease-free water or an appropriate sterile buffer (e.g., PBS, pH 7.2-7.4)
- Calibrated micropipettes and sterile tips
- Vortex mixer
- Centrifuge

Reconstitution Protocol

- **Equilibration:** Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial upon opening, which can adversely affect peptide stability.^{[2][3][4][5]}
- **Solvent Addition:** Based on the desired stock solution concentration, carefully add the appropriate volume of sterile water or buffer to the vial. For example, to create a 1 mg/mL stock solution from 1 mg of peptide, add 1 mL of solvent.

- **Dissolution:** Gently vortex the vial for 10-20 seconds to dissolve the peptide. If the peptide does not dissolve completely, brief sonication (1-2 minutes) in a water bath sonicator can be used. Visually inspect the solution to ensure it is clear and free of particulates.^[3]
- **Centrifugation:** Briefly centrifuge the vial to collect the entire solution at the bottom.
- **Aliquoting and Storage:** To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.^{[2][3][4][5][6][7]} Store the aliquots at -20°C or -80°C for long-term storage.

Calculating Peptide Concentration

To prepare a stock solution of a specific molarity, use the following formula:

$$\text{Volume of Solvent (L)} = \text{Mass of Peptide (g)} / (\text{Desired Concentration (mol/L)} * \text{Molecular Weight (g/mol)})$$

Example: To make a 1 mM stock solution from 1 mg of peptide:

- Mass = 0.001 g
- Desired Concentration = 0.001 mol/L
- Molecular Weight = 2123.44 g/mol

$$\text{Volume of Solvent (L)} = 0.001 \text{ g} / (0.001 \text{ mol/L} * 2123.44 \text{ g/mol}) = 0.0004709 \text{ L} = 470.9 \mu\text{L}$$

Storage and Stability

The stability of the peptide is dependent on its physical state and storage conditions.

Lyophilized Peptide

Storage Temperature	Stability
-20°C to -80°C	Several years
4°C	Short-term (weeks)
Room Temperature	Short-term (days to weeks) ^[3]

For optimal long-term stability, lyophilized peptide should be stored at -20°C or -80°C in a desiccator to protect it from moisture.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Reconstituted Peptide Solution

Peptides in solution are significantly less stable than in their lyophilized form.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#) The following table provides general stability guidelines for the reconstituted **[Ala92]-p16 (84-103)** peptide in an aqueous buffer. Note: This is illustrative data based on general peptide stability principles, as specific experimental data for this peptide is not readily available. For critical applications, it is recommended to perform a stability study.

Storage Temperature	Timeframe	Estimated Activity Loss
4°C	1-2 weeks	5-10%
-20°C	1-3 months	<5%
-80°C	Up to 1 year	Minimal

Best Practices for Storing Reconstituted Peptide:

- Avoid Repeated Freeze-Thaw Cycles: Aliquoting into single-use volumes is crucial.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)
- Use Sterile Buffers: To prevent microbial contamination.
- Optimal pH: A pH range of 5-7 is generally optimal for peptide stability in solution.[\[6\]](#)[\[7\]](#)

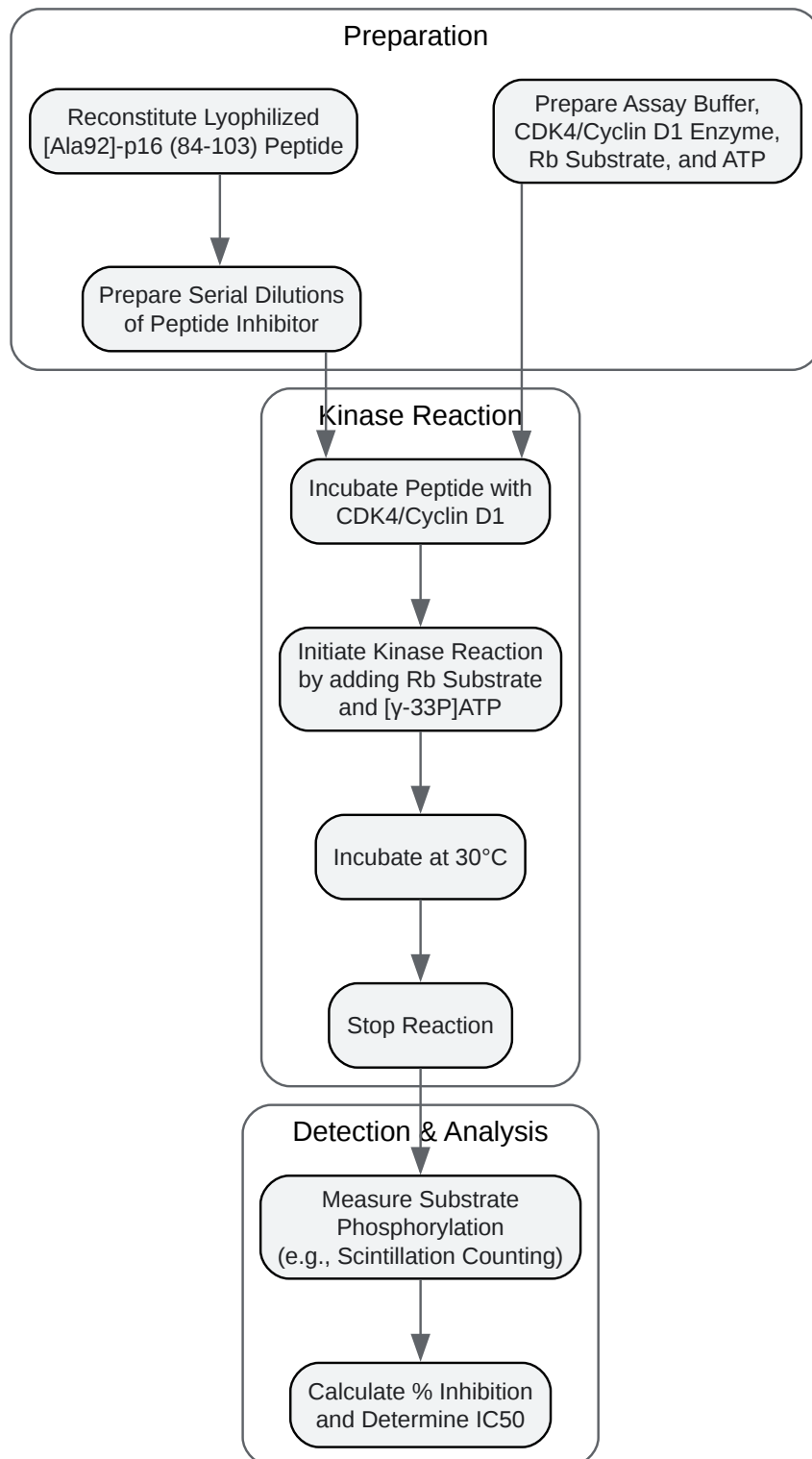
Experimental Protocols

The reconstituted **[Ala92]-p16 (84-103)** peptide can be used in various cellular and biochemical assays.

Experimental Workflow: CDK4/Cyclin D1 Inhibition Assay

The following diagram illustrates a typical workflow for assessing the inhibitory activity of the peptide on CDK4/cyclin D1 kinase.

Workflow for CDK4/Cyclin D1 Inhibition Assay

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Caption: Workflow for CDK4/Cyclin D1 Inhibition Assay.

Detailed Protocol: In Vitro CDK4/Cyclin D1 Kinase Inhibition Assay

This protocol is adapted from standard radiometric kinase assays.[\[8\]](#)[\[9\]](#)

Materials:

- Reconstituted **[Ala92]-p16 (84-103)** peptide stock solution
- Active human CDK4/Cyclin D1 enzyme
- Retinoblastoma (Rb) protein (or a suitable peptide substrate)
- Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β -glycerophosphate, 25 mM $MgCl_2$, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
- ATP solution
- $[\gamma\text{-}^{33}P]\text{ATP}$
- 96-well filter plates
- Phosphoric acid wash solution
- Scintillation counter and cocktail

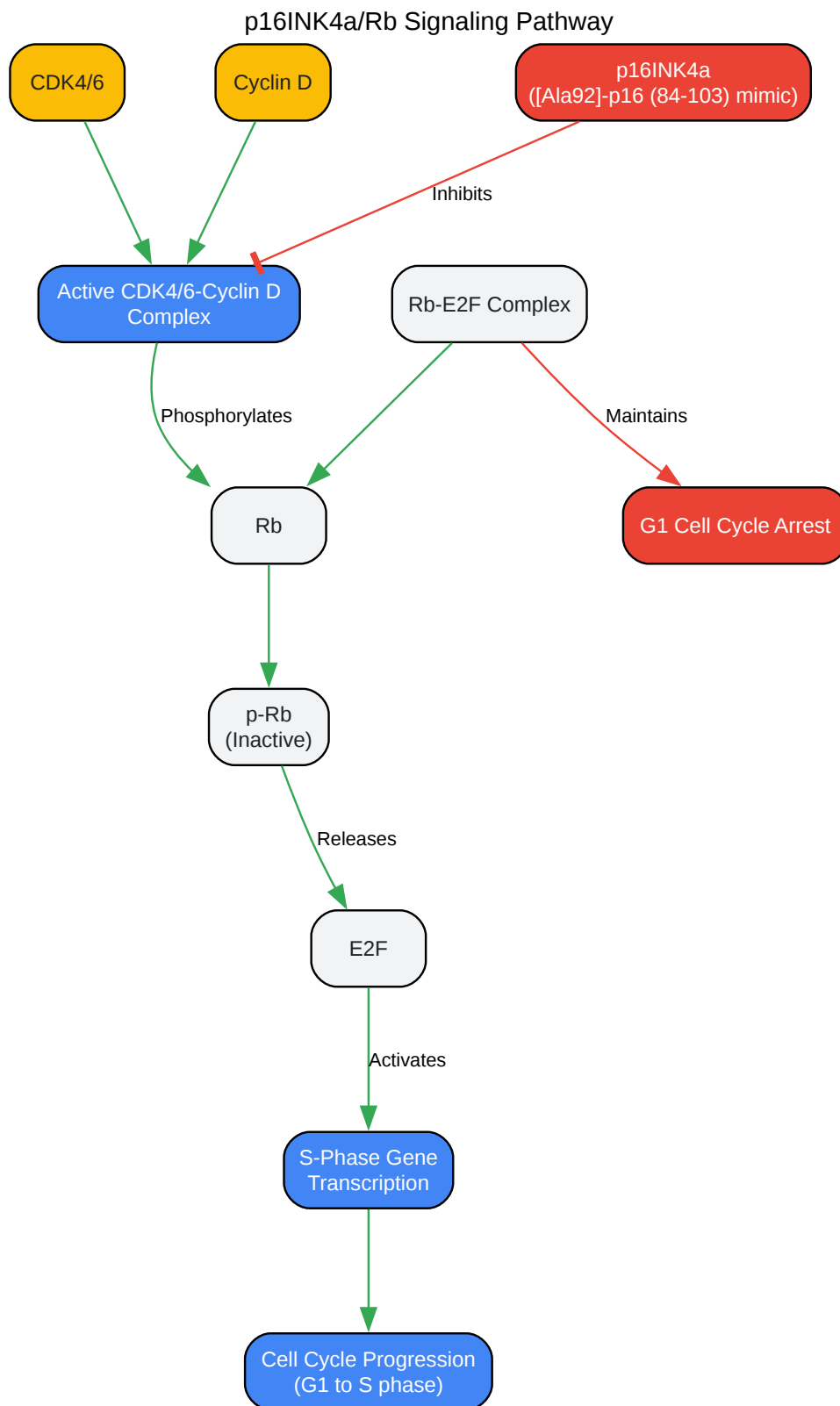
Procedure:

- Prepare Peptide Dilutions: Prepare a series of dilutions of the reconstituted **[Ala92]-p16 (84-103)** peptide in kinase assay buffer.
- Kinase Reaction Setup:
 - In each well of a 96-well plate, add 10 μL of the diluted peptide inhibitor.
 - Add 20 μL of a solution containing the CDK4/cyclin D1 enzyme and the Rb substrate in kinase assay buffer.

- Include control wells with no inhibitor (maximum kinase activity) and wells with no enzyme (background).
- Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
- Initiate Reaction: Start the kinase reaction by adding 20 μL of ATP solution containing [γ - ^{33}P]ATP to each well. The final reaction volume is 50 μL .
- Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
- Stop Reaction: Terminate the reaction by adding an equal volume of stop solution (e.g., 30% phosphoric acid).
- Detection:
 - Transfer the reaction mixtures to a phosphocellulose filter plate.
 - Wash the filter plate multiple times with 1% phosphoric acid to remove unincorporated [γ - ^{33}P]ATP.
 - Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
- Data Analysis:
 - Subtract the background counts from all other readings.
 - Calculate the percentage of inhibition for each peptide concentration relative to the maximum kinase activity control.
 - Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Signaling Pathway

The **[Ala92]-p16 (84-103)** peptide functions by inhibiting the p16INK4a/Rb signaling pathway, a critical regulator of the G1/S phase transition of the cell cycle.



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Caption: The p16INK4a/Rb signaling pathway.

In this pathway, p16INK4a (and its mimic, the **[Ala92]-p16 (84-103)** peptide) binds to and inhibits the kinase activity of the CDK4/6-Cyclin D complex. This prevents the phosphorylation of the retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, thereby preventing the transcription of genes required for S-phase entry and leading to G1 cell cycle arrest.

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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. peptide.com [peptide.com]
- 3. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 4. bachem.com [bachem.com]
- 5. NIBSC - Peptide Storage [nibsc.org]
- 6. researchgate.net [researchgate.net]
- 7. bachem.com [bachem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. reactionbiology.com [reactionbiology.com]
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